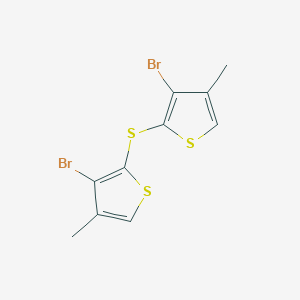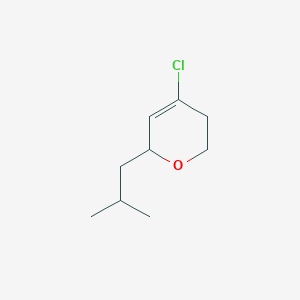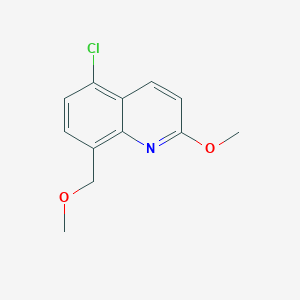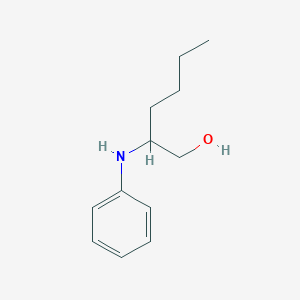
2-Undecylidenecyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecylidenecyclohexan-1-one is an organic compound with the molecular formula C17H30O It is a ketone, specifically an enone, characterized by a cyclohexane ring with an undecylidene substituent at the 2-position
Synthetic Routes and Reaction Conditions:
From Cyclohexanone: One common method involves the reaction of cyclohexanone with undecanal in the presence of a base, such as sodium hydroxide, to form this compound through an aldol condensation reaction.
From Cyclohexene: Another method involves the oxidation of cyclohexene to form cyclohexenone, followed by a reaction with undecanal under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or epoxides, depending on the oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the enone moiety reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
2-Undecylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-undecylidenecyclohexan-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways. Its effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Cyclohexenone: A simpler enone with similar reactivity but lacking the long alkyl chain.
2-Decylidenecyclohexan-1-one: Similar structure but with a shorter alkyl chain.
2-Dodecylidenecyclohexan-1-one: Similar structure but with a longer alkyl chain.
Uniqueness: 2-Undecylidenecyclohexan-1-one is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where specific hydrophobicity and reactivity are desired.
Propiedades
Número CAS |
823785-51-9 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
2-undecylidenecyclohexan-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h13H,2-12,14-15H2,1H3 |
Clave InChI |
BQOYWJOHWCZNTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)



![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)






![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


